molecular formula C12H8N4O7 B11958092 2-(2,4,6-Trinitroanilino)phenol CAS No. 3163-19-7

2-(2,4,6-Trinitroanilino)phenol

Cat. No.: B11958092
CAS No.: 3163-19-7
M. Wt: 320.21 g/mol
InChI Key: SZULRCKZZUDMGB-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitroanilino)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group attached to a 2,4,6-trinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trinitroanilino)phenol typically involves the nitration of aniline derivatives followed by coupling with phenol. One common method is the nitration of aniline to form 2,4,6-trinitroaniline, which is then reacted with phenol under specific conditions to yield the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitroanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4,6-Trinitroanilino)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitroanilino)phenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various molecular targets and pathways, including DNA, proteins, and lipids. The compound’s ability to generate ROS is a key factor in its biological activity .

Comparison with Similar Compounds

2-(2,4,6-Trinitroanilino)phenol can be compared with other nitroaromatic compounds, such as:

The uniqueness of this compound lies in its combined phenol and trinitroaniline structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

3163-19-7

Molecular Formula

C12H8N4O7

Molecular Weight

320.21 g/mol

IUPAC Name

2-(2,4,6-trinitroanilino)phenol

InChI

InChI=1S/C12H8N4O7/c17-11-4-2-1-3-8(11)13-12-9(15(20)21)5-7(14(18)19)6-10(12)16(22)23/h1-6,13,17H

InChI Key

SZULRCKZZUDMGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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